3-(2-chlorophenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide
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Overview
Description
3-(2-chlorophenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of enaminonitriles. This compound is characterized by the presence of a cyano group, a chlorophenyl group, and a sulfamoylphenyl group attached to a prop-2-enamide backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamine Intermediate: This step involves the reaction of an appropriate aldehyde with a primary amine to form an enamine intermediate.
Nitrile Addition: The enamine intermediate is then reacted with a nitrile compound under basic conditions to form the enaminonitrile.
Introduction of the Sulfamoyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-chlorophenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its potential interactions with biological macromolecules can be studied to understand its mechanism of action.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, they might be investigated for anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The cyano and sulfamoyl groups could play a crucial role in binding to the active site of the target molecule.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2-chlorophenyl)-2-cyano-N-(4-methylphenyl)prop-2-enamide: Similar structure but with a methyl group instead of a sulfamoyl group.
(2E)-3-(2-chlorophenyl)-2-cyano-N-(4-nitrophenyl)prop-2-enamide: Similar structure but with a nitro group instead of a sulfamoyl group.
Uniqueness
The presence of the sulfamoyl group in 3-(2-chlorophenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity and biological activity, making it unique in its class.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c17-15-4-2-1-3-11(15)9-12(10-18)16(21)20-13-5-7-14(8-6-13)24(19,22)23/h1-9H,(H,20,21)(H2,19,22,23)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZVTKGJWKKFND-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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